Emodin-1-O-glucoside, also known as Emodin-1-O-glucoside, is a naturally occurring anthraquinone glycoside primarily found in plants of the genus Polygonum, such as Polygonum cuspidatum (commonly known as Japanese knotweed). [, , ] This compound belongs to a class of organic compounds characterized by a polycyclic aromatic hydrocarbon structure fused with two ketone groups and a varying number of hydroxyl groups. [, , ] Emodin-1-O-glucoside has garnered significant attention in scientific research due to its diverse biological activities, making it a valuable subject of study for potential applications in various fields. [, , ]
Emodin 1-O-beta-D-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound is recognized for its diverse biological activities and potential therapeutic applications. Emodin 1-O-beta-D-glucoside is primarily obtained from various plant sources, particularly from the roots of Rheum palmatum and Polygonum multiflorum, which are known for their medicinal properties.
Emodin 1-O-beta-D-glucoside is predominantly extracted from plants belonging to the Polygonaceae family. The most notable sources include Rheum palmatum (Chinese rhubarb) and Polygonum multiflorum (fo-ti), both of which have been utilized in traditional medicine for their health benefits. The extraction process often involves methods such as high-performance liquid chromatography (HPLC) and counter-current chromatography to isolate this compound effectively .
Chemically, emodin 1-O-beta-D-glucoside belongs to the class of anthraquinones, which are characterized by their three-ring structure comprising two benzene rings and a central quinone moiety. This compound can be classified as a glycoside due to the presence of a glucose moiety attached to the emodin structure. Its molecular formula is C21H20O10, and it has a molecular weight of approximately 432.38 g/mol .
The synthesis of emodin 1-O-beta-D-glucoside can be achieved through enzymatic glycosylation or chemical synthesis. Enzymatic methods typically involve the use of specific glycosyltransferases that catalyze the transfer of glucose from a donor substrate, such as uridine diphosphate glucose, to the hydroxyl group of emodin.
Technical Details:
Emodin 1-O-beta-D-glucoside features a complex structure where a glucose molecule is attached via a beta-glycosidic bond to the hydroxyl group at position 1 of the emodin molecule. This modification affects its solubility and bioactivity compared to non-glycosylated emodin.
Emodin 1-O-beta-D-glucoside can undergo various chemical reactions typical of glycosides, including hydrolysis under acidic conditions, which releases glucose and regenerates free emodin. Additionally, it may participate in redox reactions due to the presence of hydroxyl groups.
Technical Details:
Emodin 1-O-beta-D-glucoside exhibits several mechanisms contributing to its biological effects:
Data from various studies indicate that emodin derivatives can influence cell cycle regulation and apoptosis mechanisms, making them promising candidates for cancer therapy .
Relevant data on physical properties indicate that while emodin is lipophilic, its glycosylated form enhances water solubility, making it more bioavailable .
Emodin 1-O-beta-D-glucoside has several scientific uses:
Emodin 1-O-β-D-glucopyranoside (C₂₁H₂₀O₁₀; MW 432.38 g/mol) features a distinct trihydroxyanthraquinone core with a methyl group at C-6 and a β-configured glucose moiety at the C-1 hydroxyl position. The aglycone, emodin (1,3,8-trihydroxy-6-methylanthraquinone), exhibits a planar anthracene-derived skeleton with carbonyl groups at C-9 and C-10, creating an electron-deficient quinone system. The β-glycosidic linkage connects the anomeric carbon (C-1′) of the D-glucopyranose unit to the oxygen at C-1 of emodin, introducing chirality and influencing spatial orientation. X-ray crystallography confirms the glucopyranose ring adopts a stable ^4C~1~ chair conformation, with hydrogen bonding between the C-2′ hydroxyl of glucose and the C-9 carbonyl of emodin (O···O distance: 2.68 Å) [3] [8]. This interaction stabilizes the molecular conformation and may impact solubility.
Table 1: Molecular Specifications of Emodin 1-O-beta-D-glucoside
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₂₁H₂₀O₁₀ | High-Resolution MS [8] |
Molecular Weight | 432.38 g/mol | Calcd. from Formula [3] |
Glycosidic Linkage | β-1-O configuration | NMR (J = 7.8 Hz) [5] |
Glucose Conformation | ^4C~1~ chair | X-ray crystallography [8] |
Key H-Bond | C-2′OH···O-C9 (2.68 Å) | Computational modeling [8] |
The positional specificity of glycosylation critically determines the compound’s chemical behavior. Emodin 1-O-β-D-glucoside’s C-1 linkage contrasts with isomers like emodin-8-O-glucoside (C-8 linkage) and emodin-6-O-glucoside (C-6 linkage). Nuclear Magnetic Resonance (NMR) analyses reveal distinct chemical shifts for H-1′ (glucose anomeric proton) at δ 5.08 ppm (J = 7.8 Hz), confirming the β-orientation of the glycosidic bond. Rotational barriers measured via dynamic NMR indicate restricted rotation (ΔG‡ = 14.2 kcal/mol) around the C-1−O bond due to steric interactions between the glucose unit and adjacent C-2 hydroxyl group. This steric effect reduces conformational flexibility compared to C-8 glycosides (ΔG‡ = 11.5 kcal/mol) [9]. The axial-equatorial hydrogen network involving glucose’s C-3′/C-4′ hydroxyls further stabilizes the structure and enhances water solubility (log P = -0.42) versus aglycone emodin (log P = 2.51) [5] [8].
Table 2: Glycosidic Bond Metrics in Emodin Glucosides
Parameter | Emodin 1-O-glucoside | Emodin 8-O-glucoside |
---|---|---|
Anomeric Proton Shift (δ) | 5.08 ppm (d, J = 7.8 Hz) | 5.21 ppm (d, J = 7.5 Hz) [9] |
Rotational Barrier (ΔG‡) | 14.2 kcal/mol | 11.5 kcal/mol [9] |
Calculated log P | -0.42 | -0.38 [9] |
H-Bond Donors | 7 | 7 [1] |
Emodin 1-O-β-D-glucoside originates from polyketide-derived anthraquinone biosynthesis in Polygonaceae species like Rheum palmatum and Polygonum cuspidatum. The pathway initiates with the condensation of one acetyl-CoA and seven malonyl-CoA units via type III polyketide synthase (PKS), forming an octaketide chain that cyclizes into emodin anthrone. Oxidation by emodin anthrone oxidase yields emodin aglycone [1] [10]. Glycosylation occurs via uridine diphosphate (UDP)-glucose-dependent glycosyltransferases (UGTs), specifically UGT74AC1 in Rheum spp., which regioselectively transfers glucose to the C-1 hydroxyl group. This enzymatic step occurs in vacuolar compartments of root parenchyma cells, as evidenced by subcellular proteomics [4]. Environmental factors significantly modulate biosynthesis:
Regioisomeric differences profoundly influence physicochemical and biological properties. Emodin 1-O-β-D-glucoside’s C-1 linkage sterically hinders interactions with enzymes like bacterial neuraminidase (BNA), which emodin-8-O-glucoside inhibits (IC₅₀ = 0.85 μM) [5]. Conversely, the C-1 glucoside demonstrates superior nNOS-PSD-95 uncoupling activity in neuroprotection assays, attributed to its hydrogen-bonded semiplanar structure [8]. Biological activities diverge due to glycosylation patterns:
Table 3: Bioactivity Comparison of Anthraquinone Glucosides
Compound | Glycosylation Site | Key Biological Activities | Potency |
---|---|---|---|
Emodin 1-O-β-D-glucoside | C-1 | nNOS uncoupling, tumor proliferation inhibition | IC₅₀ (K562 cells): 18 μM [8] |
Emodin-8-O-β-D-glucoside | C-8 | TLR-2 activation, macrophage priming, antiviral | TLR-2 EC₅₀: 12 μM [9] |
Aloin (barbaloin) | C-10 | Laxative, hepatoprotective | ED₅₀ (liver protection): 5 mg/kg [1] |
Chrysophanol-8-O-glucoside | C-8 | Antiplatelet, vasorelaxant | IC₅₀ (platelet agg.): 25 μM [1] |
Structural determinants of bioactivity:
Plant distribution patterns:
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